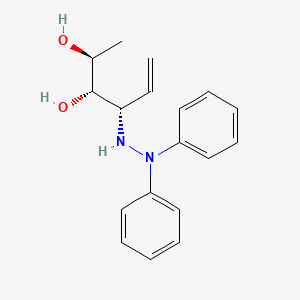
5-Hexene-2,3-diol, 4-(2,2-diphenylhydrazino)-, (2S,3S,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexene-2,3-diol, 4-(2,2-diphenylhydrazino)-, (2S,3S,4S)- is a complex organic compound characterized by its unique molecular structure. It contains 44 atoms in total, including 22 hydrogen atoms, 18 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms
Preparation Methods
The synthesis of 5-Hexene-2,3-diol, 4-(2,2-diphenylhydrazino)-, (2S,3S,4S)- involves several steps, typically starting with the preparation of the hexene backbone followed by the introduction of the diol and diphenylhydrazino groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
5-Hexene-2,3-diol, 4-(2,2-diphenylhydrazino)-, (2S,3S,4S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties or as a probe to understand biological pathways. Industrial applications could include its use in the development of new materials or as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism by which 5-Hexene-2,3-diol, 4-(2,2-diphenylhydrazino)-, (2S,3S,4S)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various physiological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, 5-Hexene-2,3-diol, 4-(2,2-diphenylhydrazino)-, (2S,3S,4S)- stands out due to its unique combination of functional groups and stereochemistry.
Properties
CAS No. |
652156-77-9 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2S,3S,4S)-4-(2,2-diphenylhydrazinyl)hex-5-ene-2,3-diol |
InChI |
InChI=1S/C18H22N2O2/c1-3-17(18(22)14(2)21)19-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h3-14,17-19,21-22H,1H2,2H3/t14-,17-,18+/m0/s1 |
InChI Key |
IYELSDAWCIAHJZ-JCGIZDLHSA-N |
Isomeric SMILES |
C[C@@H]([C@H]([C@H](C=C)NN(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
Canonical SMILES |
CC(C(C(C=C)NN(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


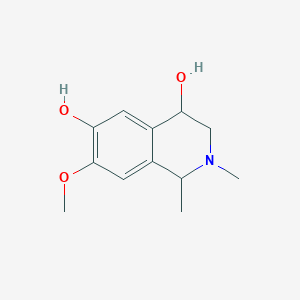
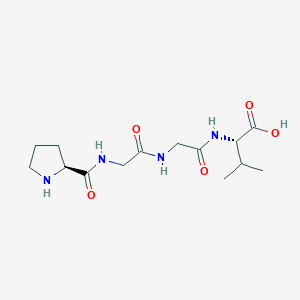
![4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12516377.png)
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
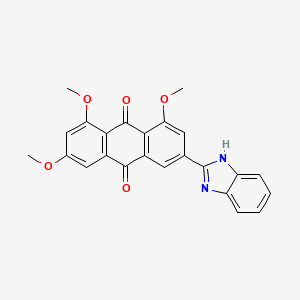
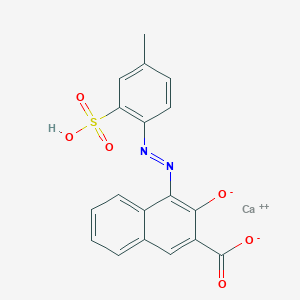

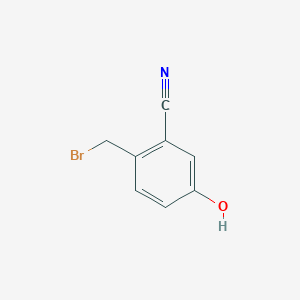
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine](/img/structure/B12516406.png)
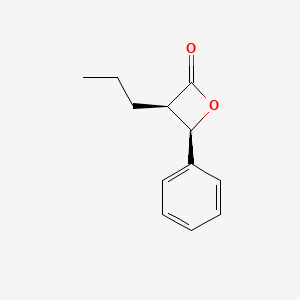
![Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride](/img/structure/B12516437.png)
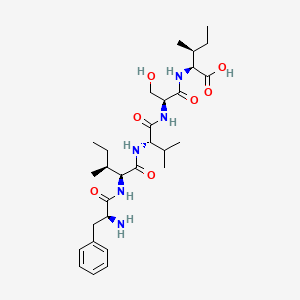
![Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate](/img/structure/B12516441.png)
![4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)
